6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthyridine core substituted with a chloro group and a piperidinyl group linked to a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with a piperidine derivative under microwave conditions. This method significantly reduces reaction times compared to conventional heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced by-product formation. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite under mild conditions.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Aromatic nucleophilic substitution is a key reaction, particularly for modifying the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Sodium chlorite in a CO2 atmosphere.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Aniline derivatives under microwave irradiation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase B (Akt), a key component in intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Anilinopyrimidines: These compounds share a similar pyrimidine core and are known for their bioactivity.
Pyrimidinamine Derivatives: These derivatives are used as fungicides and have a different mode of action compared to other fungicides.
Uniqueness
6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinase B (Akt) sets it apart from other similar compounds, making it a promising candidate for anticancer research .
Properties
Molecular Formula |
C19H20ClN5 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
6-chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H20ClN5/c1-12-9-18(23-13(2)22-12)25-7-5-14(6-8-25)17-4-3-15-10-16(20)11-21-19(15)24-17/h3-4,9-11,14H,5-8H2,1-2H3 |
InChI Key |
LCWTZUQECZOPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl |
Origin of Product |
United States |
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